molecular formula C7H4Cl2O2 B12405076 3,4-Dichlorobenzoic-2,5,6-D3 acid

3,4-Dichlorobenzoic-2,5,6-D3 acid

Cat. No.: B12405076
M. Wt: 194.03 g/mol
InChI Key: VPHHJAOJUJHJKD-CBYSEHNBSA-N
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Description

3,4-Dichlorobenzoic-2,5,6-D3 acid is a deuterated form of 3,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to act as a tracer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoic-2,5,6-D3 acid can be synthesized from 3,4-dichlorobenzyl alcohol through a series of chemical reactions.

Industrial Production Methods: In industrial settings, 3,4-dichlorobenzoic acid is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . The deuterium atoms are then introduced through a deuteration process, which involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source .

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzoic-2,5,6-D3 acid involves its ability to act as a tracer in chemical reactions. The deuterium atoms in the compound allow researchers to track the movement and transformation of the compound in various reactions. This helps in understanding the molecular targets and pathways involved in the reactions .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichlorobenzoic-2,5,6-D3 acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .

Properties

Molecular Formula

C7H4Cl2O2

Molecular Weight

194.03 g/mol

IUPAC Name

3,4-dichloro-2,5,6-trideuteriobenzoic acid

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

VPHHJAOJUJHJKD-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)Cl

Origin of Product

United States

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